2-(6-Chloropyridin-3-YL)ethanimidamide

Medicinal Chemistry Fragment-Based Drug Design Agrochemical Intermediate Synthesis

Do not substitute with common 6-chloropyridin-3-yl-ethylamine or acetic acid analogs. The unsubstituted primary amidine group (-C(=NH)NH₂) provides 2 hydrogen-bond donors (HBD=2) and a bidentate chelation motif structurally impossible in amine or N-cyano derivatives. This eliminates deprotection and annulation steps, reducing synthesis cycle time by 2-3 transformations. With intermediate TPSA (~52 Ų), it optimizes ligand-binding efficiency and phloem mobility. Procurement teams supporting fragment library design or zinc/copper-dependent enzyme programs should select this specific compound to maximize polar-contact-driven hit detection and metal-binding interactions.

Molecular Formula C7H8ClN3
Molecular Weight 169.61
CAS No. 1378822-92-4
Cat. No. B2755244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridin-3-YL)ethanimidamide
CAS1378822-92-4
Molecular FormulaC7H8ClN3
Molecular Weight169.61
Structural Identifiers
SMILESC1=CC(=NC=C1CC(=N)N)Cl
InChIInChI=1S/C7H8ClN3/c8-6-2-1-5(4-11-6)3-7(9)10/h1-2,4H,3H2,(H3,9,10)
InChIKeyUYUAWLDGLBNVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Chloropyridin-3-YL)ethanimidamide (CAS 1378822-92-4) – Core Building Block with Latent Amidine Warhead for Targeted Synthesis


2-(6-Chloropyridin-3-YL)ethanimidamide is a monochloropyridine derivative bearing a primary amidine side chain at the 3‑position. With a molecular formula of C₇H₈ClN₃ and a molecular weight of 169.61 g·mol⁻¹ [REFS‑1], it belongs to the class of heterocyclic ethanimidamide building blocks that serve as advanced intermediates in the assembly of biologically active molecules. The combination of a 6‑chloropyridine core—a privileged scaffold in agrochemical and pharmaceutical research—and a free, unsubstituted amidine group distinguishes this compound from the more common N‑cyano‑N‑methyl ethanimidamide congeners (e.g., acetamiprid) and from simpler 6‑chloropyridin‑3‑yl‑ethylamine precursors. Procurement‑minded teams should note that this specific substitution pattern provides a built‑in functional handle for further derivatization (e.g., guanidine formation, heterocycle annulation) without the need for de‑protection or de‑cyanation steps [REFS‑2].

Why Generic Substitution Fails for 2-(6-Chloropyridin-3-YL)ethanimidamide – Structural and Functional Non‑Equivalence of the Amidine Warhead


Procurement teams commonly assume that any 6‑chloropyridin‑3‑yl C₂‑chain building block can be interchanged simply by adjusting downstream chemistry. This assumption fails for 2-(6-chloropyridin-3-yl)ethanimidamide because the primary amidine group (–C(=NH)NH₂) is functionally distinct from the amine (–CH₂CH₂NH₂), acetamide (–CH₂C(=O)NH₂), or carboxylic acid (–CH₂CO₂H) congeners in three critical respects: hydrogen‑bond donor/acceptor count, basicity, and synthetic step‑economy. Compared to the amine analog (MW 156.61, TPSA 38.9 Ų, HBD 1, HBA 2) [REFS‑3], the amidine contributes an additional H‑bond donor (total HBD 2) and a higher topological polar surface area (~52 Ų), which alters solubility, permeability, and target‑binding profiles in biological systems. Furthermore, using a simpler intermediate (e.g., the corresponding acetic acid or acetamide) to introduce the amidine motif requires two to three extra synthetic steps—amidation, activation, amidine formation—each incurring yield losses and purification costs [REFS‑4]. The free amidine also avoids the cyano group present in acetamiprid‑type compounds (TPSA 52.3 Ų, HBD 0) [REFS‑2], which can be a metabolic liability. For applications requiring a metal‑binding or charge‑assisted recognition element, the amidine’s unique pKa (~12–13) and planar geometry are irreplaceable by any of the commercially more abundant 6‑chloropyridin‑3‑yl‑ethylamine or ‑acetic acid surrogates.

Quantitative Differentiation Evidence for 2-(6-Chloropyridin-3-YL)ethanimidamide vs. Closest 6‑Chloropyridine‑3‑yl C₂‑Synthons


Hydrogen‑Bond Donor Count Advantage Over the Ethanamine Precursor

The primary amidine group endows 2-(6-chloropyridin-3-yl)ethanimidamide with two hydrogen‑bond donors (NH₂), compared to a single donor for the ethanamine analog 2-(6-chloropyridin-3-yl)ethan-1-amine. This difference is quantifiable via PubChem‑curated computed properties: HBD = 2 for the amidine (calculated by structural analogy to the acetamiprid framework) vs. HBD = 1 for the amine . In medicinal chemistry programs targeting ATP‑binding pockets or polar enzyme active sites, the additional H‑bond donor can provide a 10‑ to 100‑fold improvement in binding affinity through charge‑reinforced hydrogen bonding, a design principle exploited in fragment‑based lead generation .

Medicinal Chemistry Fragment-Based Drug Design Agrochemical Intermediate Synthesis

Topological Polar Surface Area Differentiation from the Ethanamine and N‑Cyano‑N‑methyl Analogs

The topological polar surface area (TPSA) of 2-(6-chloropyridin-3-yl)ethanimidamide is estimated at ~52 Ų, based on fragment addition of pyridine N (12.89), imine N (12.89), and amine N (26.02) contributions according to the Ertl method . This value is intermediate between the ethanamine analog (TPSA 38.9 Ų) and the N‑cyano‑N‑methyl acetamiprid scaffold (TPSA 52.3 Ų) . The ~13 Ų increase over the amine congener predicts reduced passive membrane permeability but enhanced aqueous solubility and reduced CNS penetration—critical differentiation for agrochemical design where systemic phloem mobility is desired .

ADME Prediction Blood-Brain Barrier Permeability Physicochemical Profiling

Synthetic Step‑Economy Advantage Over the Amine and Carboxylic Acid Congeners

Incorporating an existing amidine moiety into a target molecule eliminates 2–3 synthetic steps compared to starting from the corresponding amine, acetamide, or carboxylic acid. Documented synthesis of the ethanamine analog requires Boc‑deprotection (TFA/DCM) and basic workup to yield the free amine (99% yield at 1.25 mmol scale) ; subsequent conversion to an amidine would add amidation and amidine‑formation steps. In contrast, 2-(6-chloropyridin-3-yl)ethanimidamide delivers the amidine functionality in a single molecular entity, directly enabling downstream condensations (e.g., with active esters, imidates, or heterocumulenes) without protective‑group manipulations . This step‑economy advantage translates to projected 15–30% reduction in overall synthetic cost for multi‑step sequences when the amidine is the desired final warhead.

Process Chemistry Route Scouting Cost of Goods Optimization

Metal‑Chelating Capability Absent in the Ethanamine and Acetamide Alternatives

Amidines are classic bidentate ligands that coordinate transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) through the imine N and the deprotonated amine N, forming stable five‑membered chelate rings. This property is absent in the ethanamine analog (monodentate amine donor only) and the acetamide analog (primary amide, weaker coordination). For example, acetamiprid (N‑cyano‑N‑methyl‑substituted amidine) has lost this chelating ability due to N‑alkylation and cyano‑substitution on the amidine, resulting in HBD = 0 and a blocked imine nitrogen . The free amidine of 2-(6-chloropyridin-3-yl)ethanimidamide retains both the imine and amine donors, making it uniquely suitable for applications requiring metal‑binding pharmacophores or chelating catalysts .

Metalloenzyme Inhibition Coordination Chemistry Catalyst Design

Best‑Fit Application Scenarios for 2-(6-Chloropyridin-3-YL)ethanimidamide Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Generation Targeting Polar Enzyme Active Sites

The two hydrogen‑bond donors of the primary amidine (HBD = 2) make this compound a superior fragment for soaking experiments against kinases, proteases, and metalloenzymes where charge‑assisted H‑bonding is critical for initial hit identification. Procurement teams supporting fragment libraries should select this compound over the ethanamine analog (HBD = 1) to maximize the probability of detecting polar‑contact‑driven binders.

Agrochemical Lead Optimization Requiring Systemic Phloem Mobility

The intermediate TPSA of ~52 Ų positions this building block ideally for agrochemical programs targeting phloem‑mobile insecticides or fungicides, where excessive lipophilicity impairs transport. Unlike the amine analog (TPSA 38.9 Ų, potentially too lipophilic), the amidine provides the physicochemical balance required for optimal xylem/phloem distribution without the metabolic liability of the N‑cyano group present in acetamiprid derivatives .

Late‑Stage Functionalization Programs Where the Amidine Serves as a Masked Heterocycle Precursor

The free amidine is a direct precursor to 1,2,4‑triazoles, pyrimidines, and imidazoles via condensation with bis‑electrophiles (e.g., α‑haloketones, β‑ketoesters). Using this compound eliminates the 2‑3 step amidine‑installation sequence required when starting from the amine or carboxylic acid analogs , making it the preferred building block for medicinal chemistry libraries focused on nitrogen‑rich heterocycles.

Metalloenzyme Inhibitor Design Leveraging Bidentate Amidine Chelation

The bidentate chelating ability of the unsubstituted amidine (imine N + amine N) is structurally precluded in acetamiprid (HBD = 0, N‑blocked) and absent in the amine analog (monodentate only) . This makes the compound uniquely suitable for design of inhibitors targeting zinc‑dependent enzymes (e.g., HDACs, MMPs) or copper‑dependent amine oxidases, where the amidine can displace the catalytic metal‑bound water.

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